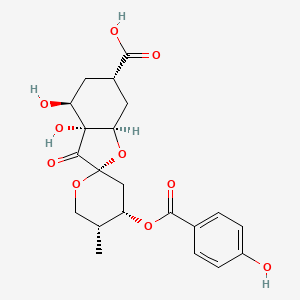
Glochicoccin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Glochicoccin D is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the fruits of Phyllanthus emblica using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extract is then purified using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: The process involves large-scale extraction and purification from the plant material, followed by quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: Glochicoccin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.
Scientific Research Applications
Glochicoccin D has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Glochicoccin D involves its interaction with viral proteins, inhibiting their function and thereby preventing the replication of the virus . The compound targets specific pathways involved in viral replication, making it a promising candidate for anti-viral drug development .
Comparison with Similar Compounds
- Phyllaemblicin F
- Phyllaemblic Acid
- Glochinin A
Comparison: Glochicoccin D is unique due to its specific anti-hepatitis B virus activity, which is more potent compared to similar compounds like phyllaemblicin F and phyllaemblic acid . Additionally, its structure, featuring a norbisabolane sesquiterpenoid glycoside, sets it apart from other sesquiterpenoids .
Biological Activity
Glochicoccin D is a compound derived from plants of the genus Phyllanthus, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a polyphenolic compound that exhibits various biological activities, including antiviral, antioxidant, and anticancer properties. It has been isolated from several species of Phyllanthus, which are traditionally used in herbal medicine for treating various ailments.
Biological Activities
- Antiviral Activity
- Antioxidant Properties
- Anticancer Effects
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Viral Enzymes : Similar to other bioactive compounds, it may inhibit key enzymes necessary for viral replication.
- Scavenging Free Radicals : Its antioxidant capacity allows it to scavenge free radicals, thereby protecting cellular components from oxidative damage.
- Induction of Apoptosis : In cancer cells, this compound can trigger programmed cell death pathways, leading to reduced viability of malignant cells .
Data Table: Biological Activities of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| Antiviral | Inhibits viral replication | |
| Antioxidant | Scavenges free radicals | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study on Antiviral Effects :
- Case Study on Antioxidant Activity :
- Case Study on Cancer Cell Lines :
Properties
IUPAC Name |
(2S,3aR,4S,4'S,5'R,6S,7aR)-3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10/c1-10-9-29-20(8-14(10)30-18(26)11-2-4-13(22)5-3-11)19(27)21(28)15(23)6-12(17(24)25)7-16(21)31-20/h2-5,10,12,14-16,22-23,28H,6-9H2,1H3,(H,24,25)/t10-,12+,14+,15+,16-,20+,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMLTSFSLUQUFY-XUAJAPSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(CC1OC(=O)C3=CC=C(C=C3)O)C(=O)C4(C(CC(CC4O2)C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CO[C@]2(C[C@@H]1OC(=O)C3=CC=C(C=C3)O)C(=O)[C@]4([C@H](C[C@@H](C[C@H]4O2)C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














